

# Assessing the Translational Potential of CHK-336: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CHK-336**, a novel small molecule inhibitor of lactate dehydrogenase A (LDHA), with other therapeutic alternatives for the treatment of primary hyperoxaluria (PH) and other disorders characterized by oxalate overproduction. The objective of this document is to assess the translational potential of **CHK-336** by examining its mechanism of action, preclinical efficacy, and clinical trial data in comparison to established and emerging therapies. All quantitative data is presented in structured tables, and detailed experimental methodologies for key studies are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate understanding.

# Introduction to CHK-336 and the Therapeutic Landscape

Primary hyperoxalurias are a group of rare genetic disorders that lead to the overproduction of oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and often progressing to end-stage renal disease[1]. The therapeutic landscape has evolved from supportive care to targeted therapies aimed at reducing the metabolic production of oxalate. **CHK-336**, developed by Chinook Therapeutics (a Novartis company), is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate dehydrogenase A (LDHA)[2][3]. LDHA catalyzes the final step in the conversion of glyoxylate to oxalate in the liver. By inhibiting this enzyme, **CHK-336** aims to reduce oxalate production in all three types of primary hyperoxaluria[1][3].



This guide compares **CHK-336** to two approved RNA interference (RNAi) therapeutics, Lumasiran and Nedosiran, and the repurposed drug Stiripentol, which also targets LDHA.

### **Mechanism of Action**

**CHK-336** and its comparators act on the hepatic oxalate production pathway, but through different modalities.

- CHK-336: A small molecule that directly inhibits the enzymatic activity of LDHA[4].
- Nedosiran: An siRNA therapeutic that silences the expression of the LDHA gene, thereby reducing the amount of LDHA enzyme[5].
- Lumasiran: An siRNA therapeutic that targets and silences the HAO1 gene, which encodes for glycolate oxidase (GO). This enzyme acts earlier in the pathway, converting glycolate to glyoxylate[6][7].
- Stiripentol: An anti-epileptic drug that has been shown to inhibit LDHA activity[8][9].





#### Click to download full resolution via product page

**Figure 1:** Simplified diagram of the hepatic oxalate synthesis pathway showing the targets of **CHK-336** and comparator drugs.

## **Preclinical Data Comparison**

The following tables summarize the available preclinical data for **CHK-336** and its comparators.

Table 1: In Vitro Potency



| Compound    | Target                | Assay                           | Potency (IC50)             | Source |
|-------------|-----------------------|---------------------------------|----------------------------|--------|
| CHK-336     | Human LDHA            | Enzymatic Assay                 | < 1 nM                     | [4]    |
| CHK-336     | Lactate<br>Production | Mouse<br>Hepatocytes            | < 100 nM                   | [4]    |
| Stiripentol | Oxalate<br>Synthesis  | Human<br>Hepatocytes<br>(HepG2) | Dose-dependent<br>decrease | [9]    |

Table 2: In Vivo Efficacy in Mouse Models of Primary Hyperoxaluria



| Compound             | Mouse Model                                                | Dosing                                      | Key Findings                                                                                                             | Source |
|----------------------|------------------------------------------------------------|---------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|--------|
| СНК-336              | PH1 (Agxt<br>knockout)                                     | Low once-daily<br>oral doses                | Robust and dose-dependent reductions in urinary oxalate to the normal range. More rapid onset than a GO-targeting siRNA. | [1]    |
| СНК-336              | PH2 (Grhpr<br>knockout)                                    | 7 days of<br>treatment                      | Statistically significant reduction in urinary oxalate.                                                                  | [1]    |
| Nedosiran<br>(siRNA) | PH1 (Agxt<br>knockout)                                     | Single 5 mg/kg<br>subcutaneous<br>injection | Significant reduction in urinary oxalate concentration.                                                                  | [10]   |
| Nedosiran<br>(siRNA) | PH2 (Grhpr<br>knockdown)                                   | Three weekly<br>doses of 10<br>mg/kg        | Urinary oxalate concentration reduced to baseline levels.                                                                | [11]   |
| Lumasiran<br>(siRNA) | PH1 (Agxt<br>knockout)                                     | Not specified                               | Normalization of oxalate production in hepatocytes.                                                                      | [12]   |
| Stiripentol          | Hydroxyproline-<br>induced<br>hyperoxaluria<br>(rat model) | Oral<br>administration                      | Significantly reduced urine oxalate excretion.                                                                           | [9]    |

# **Clinical Data Comparison**



**CHK-336** has completed a Phase 1 trial in healthy volunteers, while Lumasiran and Nedosiran are approved drugs with extensive clinical data. Stiripentol has been evaluated in a limited number of PH patients.

Table 3: Phase 1 Clinical Trial Data for CHK-336 in Healthy Volunteers

| Parameter             | Finding                                                                                                                                                                                                                 | Source   |
|-----------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Study Design          | Single-center, randomized, placebo-controlled, double-blind, single and multiple ascending dose trial in 104 healthy volunteers.                                                                                        | [2][13]  |
| Dosing                | SAD: 15 mg to 500 mg. MAD: 30 mg to 500 mg daily for 14 days.                                                                                                                                                           | [2][13]  |
| Safety & Tolerability | Generally well-tolerated in single doses up to 500 mg and multiple doses up to 60 mg for 14 days. One serious adverse event (anaphylaxis) occurred at the 125 mg MAD dose, leading to a pause in the trial.             | [2][14]  |
| Pharmacokinetics      | Dose-proportional exposures with a half-life supporting once-daily dosing.                                                                                                                                              | [2][14]  |
| Pharmacodynamics      | Effectively blocked the conversion of a <sup>13</sup> C <sub>2</sub> -glycolate tracer to <sup>13</sup> C <sub>2</sub> -oxalate, with maximal inhibition at single doses of 60-125 mg, establishing proof-of-mechanism. | [13][14] |

Table 4: Clinical Efficacy of Approved Therapies in PH1 Patients



| Compound    | Trial                     | Key Efficacy<br>Endpoint                                                                   | Result                                                             | Source   |
|-------------|---------------------------|--------------------------------------------------------------------------------------------|--------------------------------------------------------------------|----------|
| Lumasiran   | ILLUMINATE-A<br>(Phase 3) | Percent change in 24-hour urinary oxalate excretion at 6 months                            | -65.4% in the lumasiran group vs11.8% in the placebo group.        | [15]     |
| Nedosiran   | PHYOX2 (Phase<br>2)       | Percent change<br>from baseline in<br>24-hour urinary<br>oxalate excretion<br>(Day 90-180) | Significant reduction compared to placebo.                         | [16][17] |
| Stiripentol | Case Study (one patient)  | Reduction in urinary oxalate excretion                                                     | Decreased by<br>two-thirds after<br>several weeks of<br>treatment. | [9]      |

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are representative protocols for key experiments cited in this guide.

Protocol 1: In Vivo Efficacy Assessment in a PH1 Mouse Model

This protocol is based on methodologies for creating and evaluating treatments in Agxt knockout mouse models of Primary Hyperoxaluria Type 1.





Click to download full resolution via product page



**Figure 2:** A representative workflow for evaluating the in vivo efficacy of **CHK-336** in a PH1 mouse model.

- Animal Model: Utilize a validated Agxt knockout mouse model, which recapitulates the hyperoxaluria phenotype of PH1[18][19].
- Acclimatization: House mice individually in metabolic cages for at least 3 days to allow for adaptation before the study begins.
- Baseline Measurements: Collect 24-hour urine samples from all animals to establish baseline urinary oxalate levels.
- Randomization and Dosing: Randomly assign mice to treatment groups (e.g., vehicle control, CHK-336 at various doses, comparator drug). Administer CHK-336 or vehicle via oral gavage once daily. Administer siRNA comparators via subcutaneous injection.
- Urine Collection: Collect 24-hour urine samples at specified time points throughout the treatment period.
- Sample Analysis: Analyze urine samples for oxalate and creatinine concentrations using a validated method such as liquid chromatography-mass spectrometry (LC-MS). Normalize oxalate levels to creatinine to account for variations in urine output.
- Data Analysis: Compare the change in urinary oxalate excretion from baseline between the treatment and control groups to determine the efficacy of the compounds.

Protocol 2: <sup>13</sup>C<sub>2</sub>-Glycolate Tracer Pharmacodynamic Study in Healthy Volunteers

This protocol outlines the methodology used to establish proof-of-mechanism for **CHK-336** in the Phase 1 clinical trial.

- Study Population: Healthy adult volunteers meeting the inclusion/exclusion criteria for the Phase 1 trial.
- Baseline Tracer Administration: Administer a single oral dose of a stable-label <sup>13</sup>C<sub>2</sub>-glycolate tracer to participants at baseline (before CHK-336 administration).



- Urine Collection (Baseline): Collect urine over a specified period (e.g., 24 hours) to measure the baseline conversion of <sup>13</sup>C<sub>2</sub>-glycolate to <sup>13</sup>C<sub>2</sub>-oxalate.
- CHK-336 Administration: Administer a single dose of CHK-336 or placebo to the participants.
- Post-Dose Tracer Administration: At a specified time after CHK-336 administration, administer a second oral dose of the <sup>13</sup>C<sub>2</sub>-glycolate tracer.
- Urine Collection (Post-Dose): Collect urine over the same specified period as the baseline collection.
- Sample Analysis: Analyze urine samples for <sup>13</sup>C<sub>2</sub>-oxalate concentrations using a validated gas chromatography-mass spectrometry (GC/MS) assay[20].
- Data Analysis: Compare the amount of <sup>13</sup>C<sub>2</sub>-oxalate excreted after **CHK-336** administration to the baseline levels to quantify the inhibition of hepatic LDH target engagement.

### **Translational Potential and Future Directions**

**CHK-336** presents a promising oral, small-molecule therapeutic option for primary hyperoxaluria with the potential to treat all three subtypes. Its liver-targeted distribution is designed to maximize efficacy while minimizing systemic exposure[21]. The proof-of-mechanism established in the Phase 1 trial, demonstrating target engagement and a reduction in oxalate production, is a significant milestone[13].

However, the translational path for **CHK-336** faces a key challenge. The serious adverse event of anaphylaxis observed in the Phase 1 trial led to a pause in the program[2]. A thorough investigation into the cause of this hypersensitivity reaction is critical to determine the future of **CHK-336**'s development.

Compared to the approved siRNA therapies, Lumasiran and Nedosiran, **CHK-336** offers the convenience of oral administration. Preclinical data suggests a potentially more rapid onset of action compared to a GO-targeting siRNA[1]. If the safety concerns can be addressed, **CHK-336** could offer a valuable alternative, particularly for patients who may prefer an oral treatment.

Future studies will need to:



- Elucidate the cause of the anaphylactic reaction and potentially reformulate the drug product.
- Conduct head-to-head preclinical studies to directly compare the efficacy and safety of CHK-336 with Lumasiran and Nedosiran.
- If development resumes, proceed with clinical trials in PH patients to evaluate the efficacy and long-term safety of **CHK-336** in a patient population.

In conclusion, **CHK-336** has demonstrated a sound scientific rationale and promising early data. Its future translational success is contingent on resolving the safety concerns identified in the initial clinical trial. For researchers and drug developers, the **CHK-336** program underscores both the potential of targeting LDHA for hyperoxaluria and the critical importance of safety and tolerability in the development of novel therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of CHK-336: A first-in-class, liver-targeted, small molecule lactate dehydrogenase inhibitor for hyperoxaluria treatment American Chemical Society [acs.digitellinc.com]
- 2. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 3. CHK-336 Wikipedia [en.wikipedia.org]
- 4. | BioWorld [bioworld.com]
- 5. Nedosiran, a Candidate siRNA Drug for the Treatment of Primary Hyperoxaluria: Design, Development, and Clinical Studies PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumasiran for primary hyperoxaluria type 1: What we have learned? PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stiripentol identifies a therapeutic target to reduce oxaluria PubMed [pubmed.ncbi.nlm.nih.gov]

### Validation & Comparative





- 9. Stiripentol protects against calcium oxalate nephrolithiasis and ethylene glycol poisoning -PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Clinical Review Lumasiran (Oxlumo) NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Chinook Therapeutics presents data from CHK-336 Phase 1 trial TipRanks.com [tipranks.com]
- 15. 2minutemedicine.com [2minutemedicine.com]
- 16. Population Pharmacokinetic and Pharmacodynamic Modelling and Simulation for Nedosiran Clinical Development and Dose Guidance in Pediatric Patients with Primary Hyperoxaluria Type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nedosiran population pharmacokinetic and pharmacodynamic modelling and simulation to guide clinical development and dose selection in patients with primary hyperoxaluria type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alanine—glyoxylate aminotransferase-deficient mice, a model for primary hyperoxaluria that responds to adenoviral gene transfer PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Generation of a mouse model of Primary Hyperoxaluria Type 1 via CRISPR/Cas9 mediated gene editing | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Chinook Therapeutics Announces Initiation of Phase 1 Healthy Volunteer Trial of CHK-336, a First-in-Class LDHA Inhibitor to Treat Hyperoxalurias | KDNY Stock News [stocktitan.net]
- To cite this document: BenchChem. [Assessing the Translational Potential of CHK-336: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#assessing-the-translational-potential-of-chk-336-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com